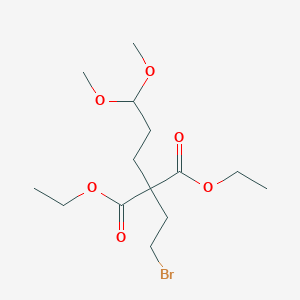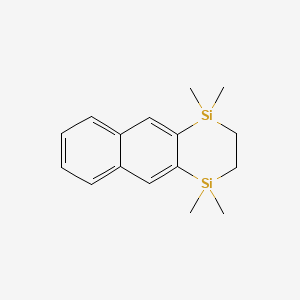
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is a chemical compound known for its unique structure and properties This compound contains silicon atoms integrated into an anthracene framework, which imparts distinct chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the reaction of appropriate silicon-containing precursors with anthracene derivatives under controlled conditions. One common method involves the use of dichlorodimethylsilane and anthracene in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like benzene. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, environmentally friendly methods, such as electrochemical synthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced silicon derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include silicon-containing oxides, reduced silicon derivatives, and substituted anthracene compounds with various functional groups .
Scientific Research Applications
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel silicon-containing organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved in its mechanism of action include coordination with metal ions and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but lacks silicon atoms.
Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl-: Another similar compound with a different substitution pattern
Properties
CAS No. |
652154-22-8 |
|---|---|
Molecular Formula |
C16H22Si2 |
Molecular Weight |
270.52 g/mol |
IUPAC Name |
1,1,4,4-tetramethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C16H22Si2/c1-17(2)9-10-18(3,4)16-12-14-8-6-5-7-13(14)11-15(16)17/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
SZJNIXHNXOIDGB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC[Si](C2=CC3=CC=CC=C3C=C21)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


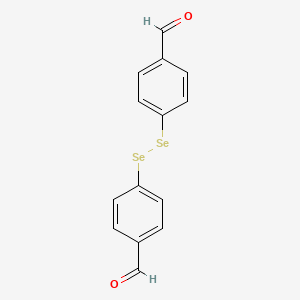
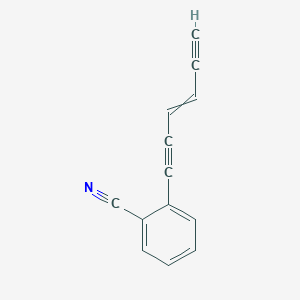
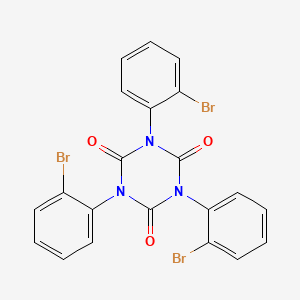
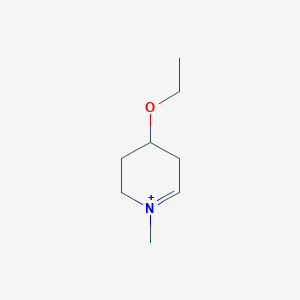
![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)
![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
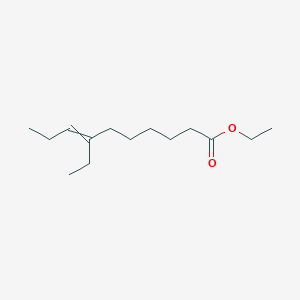
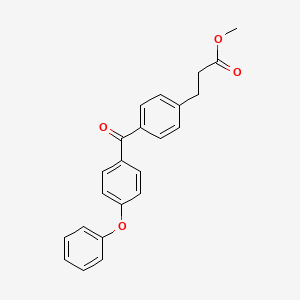
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
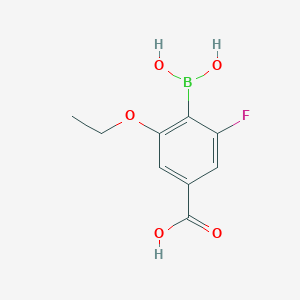
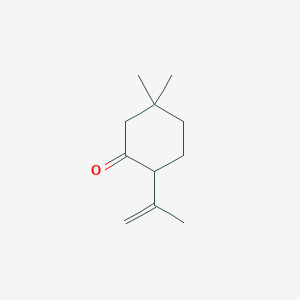
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
